3-PYRIDIN-2-YLOXETAN-3-AMINE
Overview
Description
3-PYRIDIN-2-YLOXETAN-3-AMINE is a chemical compound with the molecular formula C8H10N2O and a molecular weight of 150.18 g/mol . It features a pyridine ring attached to an oxetane ring, which is further substituted with an amine group. This compound has garnered attention due to its potential biological activity and diverse applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the aza-Michael addition, which constructs C–N bonds in highly functional organic compounds . Another approach involves the use of intermediates like (S)-N,N-dibenzyl-l-(oxetan-2-yl)methanamine, which undergoes further reactions to yield the desired product .
Industrial Production Methods
Industrial production methods for 3-PYRIDIN-2-YLOXETAN-3-AMINE are not extensively documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.
Chemical Reactions Analysis
Types of Reactions
3-PYRIDIN-2-YLOXETAN-3-AMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The amine group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted amine derivatives .
Scientific Research Applications
3-PYRIDIN-2-YLOXETAN-3-AMINE has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-PYRIDIN-2-YLOXETAN-3-AMINE involves its interaction with specific molecular targets and pathways. The oxetane ring can undergo ring-opening reactions, which play a crucial role in its biological activity. The compound’s effects are mediated through its interaction with enzymes and receptors, influencing various biochemical processes .
Comparison with Similar Compounds
Similar Compounds
3-Aminooxetane: Similar in structure but lacks the pyridine ring.
3-(Pyridin-2-yl)azetidine: Contains a similar pyridine ring but has an azetidine ring instead of an oxetane ring.
Uniqueness
3-PYRIDIN-2-YLOXETAN-3-AMINE is unique due to the presence of both the pyridine and oxetane rings, which impart distinct chemical and biological properties. The combination of these rings enhances its potential for diverse applications in research and industry.
Properties
IUPAC Name |
3-pyridin-2-yloxetan-3-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c9-8(5-11-6-8)7-3-1-2-4-10-7/h1-4H,5-6,9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQBFKBADOCVRJL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)(C2=CC=CC=N2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1259680-51-7 | |
Record name | 3-(pyridin-2-yl)oxetan-3-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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